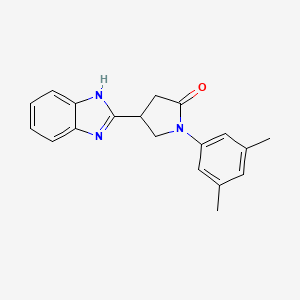

4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Description

4-(1H-Benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 1-position with a 3,5-dimethylphenyl group and at the 4-position with a benzimidazole moiety. This dual functionality confers unique chemical and biological properties, distinguishing it from simpler analogs.

Properties

Molecular Formula |

C19H19N3O |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C19H19N3O/c1-12-7-13(2)9-15(8-12)22-11-14(10-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21) |

InChI Key |

MBTCJPBMZDVGJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: The benzimidazole and pyrrolidinone rings can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Pyrrolidinone Derivatives

| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound | References |

|---|---|---|---|---|

| 1-(2-Bromo-4,6-dimethylphenyl)pyrrolidin-2-one | Brominated phenyl group | Neuroprotective potential | Lacks benzimidazole; bromine alters reactivity | |

| Piracetam | Simple pyrrolidinone core | Nootropic | No aromatic or benzimidazole substituents |

Benzimidazole Derivatives

| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound | References |

|---|---|---|---|---|

| Albendazole | Benzimidazole with a propylthio group | Antiparasitic | Lacks pyrrolidinone core; different substituents | |

| 1-(3,5-Dimethylphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one | Propan-2-yl substituent on benzimidazole | Not explicitly stated | Alkyl vs. hydrogen on benzimidazole nitrogen |

Phenyl-Substituted Analogs

| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound | References |

|---|---|---|---|---|

| 4-(1H-Benzimidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one | 2-ethylphenyl substituent | Distinct activity profile | Ethyl vs. dimethyl groups on phenyl ring | |

| 1-(3-(Methylthio)phenyl)-4-(1-phenethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one | Methylthio and phenethyl groups | Not reported | Additional sulfur and phenethyl modifications |

Analysis: The 3,5-dimethylphenyl group in the target compound likely enhances steric hindrance and π-π stacking compared to mono-substituted phenyl analogs, improving receptor binding specificity .

Hybrid Heterocyclic Compounds

Analysis : Replacing benzimidazole with oxadiazole (as in ) shifts activity toward anticancer pathways, underscoring the target compound’s versatility in medicinal chemistry.

Structural and Functional Advantages

- Dual Pharmacophores: The benzimidazole and pyrrolidinone groups synergize to target multiple biological pathways (e.g., kinase inhibition, DNA intercalation) .

- Substituent Optimization : The 3,5-dimethylphenyl group balances lipophilicity and solubility, enhancing bioavailability compared to halogenated or overly bulky analogs .

- Synthetic Flexibility: Modular synthesis routes allow for functionalization at the benzimidazole nitrogen or pyrrolidinone carbonyl, enabling rapid analog development .

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one (commonly referred to as a benzimidazole derivative) has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

IUPAC Name

- This compound

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.38 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which alters biochemical pathways crucial for cellular function.

- Receptor Binding : It interacts with cell surface receptors, triggering intracellular signaling cascades.

- DNA Interaction : Potential intercalation into DNA may influence gene expression.

Pharmacological Properties

Research indicates that benzimidazole derivatives exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Exhibits notable antibacterial and antifungal properties.

- Anticancer Activity : Demonstrated efficacy against various cancer cell lines.

- Anti-inflammatory Effects : Shows potential in reducing inflammation markers.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including our compound of interest. The results indicated that it displayed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Standard (Ampicillin) | 25 | Escherichia coli |

Anticancer Activity

Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The findings revealed that it inhibited cell proliferation significantly in breast cancer and lung cancer models.

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Doxorubicin |

| A549 (Lung Cancer) | 15 | Cisplatin |

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives indicates that modifications on the benzimidazole ring and the pyrrolidinone moiety can enhance biological activity. For instance, substituents at specific positions on the phenyl ring have been shown to influence both potency and selectivity for biological targets.

Key Findings from SAR Studies

- Substituent Effects : Electron-donating groups enhance activity against certain bacterial strains.

- Ring Modifications : Alterations in the pyrrolidinone structure can lead to improved anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.